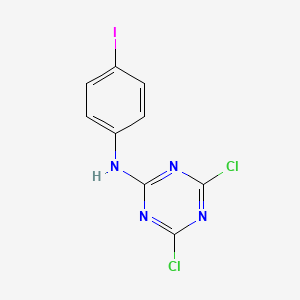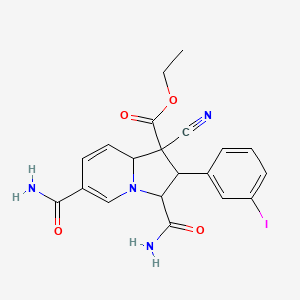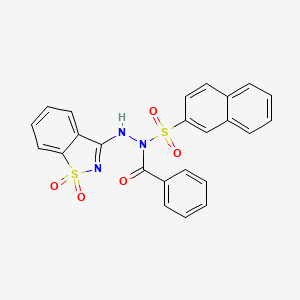![molecular formula C21H23NO4S B11097182 Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B11097182.png)
Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(ジメチルアミノ)メチル]-5-ヒドロキシ-2-[(フェニルスルファニル)メチル]-1-ベンゾフラン-3-カルボン酸エチルは、ベンゾフラン類に属する複雑な有機化合物です。この化合物は、ジメチルアミノ、ヒドロキシ、フェニルスルファニル、カルボキシレートなどの様々な官能基が置換されたベンゾフラン環を含む独特の構造が特徴です。
製法
合成経路と反応条件
4-[(ジメチルアミノ)メチル]-5-ヒドロキシ-2-[(フェニルスルファニル)メチル]-1-ベンゾフラン-3-カルボン酸エチルの合成は、通常、容易に入手可能な出発物質から開始される複数段階を伴います。一般的な合成経路には、以下の段階が含まれます。
ベンゾフラン環の形成: ベンゾフラン環は、フェノール誘導体と適切なアルデヒドまたはケトンを酸性または塩基性条件下で環化反応させることで合成できます。
官能基の導入: ジメチルアミノ、ヒドロキシ、フェニルスルファニル基は、様々な置換反応によって導入できます。例えば、ジメチルアミノ基は、ジメチルアミンを用いた求核置換反応によって導入できます。一方、フェニルスルファニル基は、フェニルチオール試薬を用いたチオール化反応によって導入できます。
エステル化: カルボキシレート基は、酸触媒の存在下、適切なアルコール(エタノールなど)を用いたエステル化反応によって導入できます。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。連続式反応器と自動システムの使用は、合成の効率と収率を向上させることができます。さらに、クロマトグラフィーや再結晶などの精製技術が用いられ、高純度の最終生成物が得られます。
化学反応解析
反応の種類
4-[(ジメチルアミノ)メチル]-5-ヒドロキシ-2-[(フェニルスルファニル)メチル]-1-ベンゾフラン-3-カルボン酸エチルは、以下を含む様々な化学反応を起こす可能性があります。
酸化: ヒドロキシ基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いてカルボニル基に酸化できます。
還元: カルボニル基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いてアルコールに還元できます。
置換: ジメチルアミノ基は、求電子剤との求核置換反応を起こし、新しい誘導体を生成できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)
還元: 水素化ホウ素ナトリウム (NaBH₄)、水素化リチウムアルミニウム (LiAlH₄)
置換: ジメチルアミン (CH₃)₂NH、フェニルチオール (C₆H₅SH)
生成される主要な生成物
酸化: カルボニル誘導体の生成
還元: アルコール誘導体の生成
置換: 様々な置換誘導体の生成
科学研究への応用
4-[(ジメチルアミノ)メチル]-5-ヒドロキシ-2-[(フェニルスルファニル)メチル]-1-ベンゾフラン-3-カルボン酸エチルは、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして、そして様々な有機反応における試薬として用いられます。
生物学: 抗菌、抗ウイルス、抗癌などの潜在的な生物活性を調べられています。
医学: 特定の疾患を標的とする新しい薬物の開発における潜在的な治療用途を検討されています。
工業: ユニークな特性を持つ特殊化学品や材料の製造に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Functional Groups: The dimethylamino, hydroxy, and phenylsulfanyl groups can be introduced through various substitution reactions. For example, the dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine, while the phenylsulfanyl group can be introduced through a thiolation reaction using a phenylthiol reagent.
Esterification: The carboxylate group can be introduced through an esterification reaction using an appropriate alcohol, such as ethanol, in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Dimethylamine (CH₃)₂NH, phenylthiol (C₆H₅SH)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various substituted derivatives
科学的研究の応用
Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
4-[(ジメチルアミノ)メチル]-5-ヒドロキシ-2-[(フェニルスルファニル)メチル]-1-ベンゾフラン-3-カルボン酸エチルの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物の官能基により、様々な酵素や受容体に結合し、その活性を調節できます。例えば、ジメチルアミノ基は神経伝達物質受容体と相互作用する可能性があり、一方、フェニルスルファニル基は病気の経路に関与する特定の酵素を阻害する可能性があります。
類似化合物との比較
類似化合物
- 5-ヒドロキシ-1-メチル-2-(トランス-2-フェニルシクロプロピル)-1H-インドール-3-カルボン酸エチル
- 6-ブロモ-4-(ジメチルアミノメチル)-5-ヒドロキシ-1-メチル-2-(フェニルスルファニルメチル)-1H-インドール-3-カルボン酸エチル
ユニークさ
4-[(ジメチルアミノ)メチル]-5-ヒドロキシ-2-[(フェニルスルファニル)メチル]-1-ベンゾフラン-3-カルボン酸エチルは、官能基の特定の組み合わせとベンゾフラン環構造のためにユニークです。この組み合わせは、明確な化学的および生物学的特性を付与し、研究や産業における様々な用途に貴重な化合物となっています。
特性
分子式 |
C21H23NO4S |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-(phenylsulfanylmethyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H23NO4S/c1-4-25-21(24)20-18(13-27-14-8-6-5-7-9-14)26-17-11-10-16(23)15(19(17)20)12-22(2)3/h5-11,23H,4,12-13H2,1-3H3 |
InChIキー |
FWOMJMKPXGUDOG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)CSC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chloro-4-nitro-anilino)ethyl-[2-(4-methylfurazan-3-yl)oxyethyl]amine](/img/structure/B11097112.png)
![2-amino-4-(3-bromophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11097120.png)
![N-[2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B11097130.png)


![N-(4-chlorophenyl)-4-(2-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)piperazine-1-carbothioamide](/img/structure/B11097149.png)
![3-hydroxy-4-iodo-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide](/img/structure/B11097161.png)
![3-bromo-N'-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide](/img/structure/B11097165.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]octanehydrazide](/img/structure/B11097171.png)
![N-[2-(3-chloroanilino)-1-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B11097176.png)
![2-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B11097183.png)

![4-[3-(Quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B11097190.png)
